反式米雅贝醇C

描述

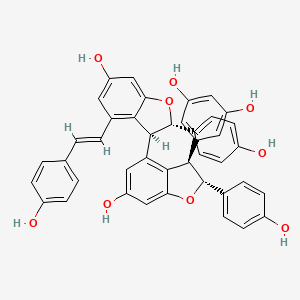

Trans-miyabenol C is a stilbenoid, specifically a trimer of resveratrol. It is a naturally occurring compound found in various plants, including Vitis vinifera (grape), Foeniculi fructus (fruit of Foeniculum vulgare), and Caragana sinica . This compound has garnered interest due to its potential biological activities, including protein kinase C inhibition and antioxidant properties .

科学研究应用

Inhibition of β-Secretase Activity

Trans-miyabenol C has been identified as a potent inhibitor of β-secretase (BACE1), an enzyme crucial in the production of amyloid-beta peptide, which is implicated in Alzheimer's disease. Studies indicate that trans-miyabenol C can significantly reduce levels of amyloid-beta and soluble amyloid precursor protein beta (sAPPβ) in both cell cultures and animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism through which trans-miyabenol C exerts its effects involves direct inhibition of BACE1 activity without altering the protein levels of the enzyme itself. This selective inhibition could provide a pathway for developing drugs aimed at reducing amyloid plaque formation in Alzheimer's patients .

Antiviral Properties

Recent studies have also highlighted the antiviral potential of trans-miyabenol C. It has been shown to inhibit SARS-CoV-2 entry by targeting the host protease cathepsin L, suggesting its utility as a lead compound for controlling COVID-19 infections .

Antioxidant Properties

Trans-miyabenol C exhibits significant antioxidant activity, making it valuable in various industrial applications, including food preservation and cosmetic formulations. Its ability to scavenge free radicals can help mitigate oxidative stress, which is linked to numerous health issues, including cancer and neurodegenerative diseases .

Cancer Research

The compound's antineoplastic properties have been explored extensively. Trans-miyabenol C has shown promise in inhibiting cancer cell proliferation through various pathways, including the modulation of protein kinase C signaling. This action underscores its potential role in cancer therapy, particularly for tumors that are resistant to conventional treatments .

Case Studies and Research Findings

Several studies have documented the efficacy of trans-miyabenol C:

- Alzheimer's Disease Models : In one study involving APP/PS1 transgenic mice, treatment with trans-miyabenol C resulted in a marked reduction of amyloid-beta levels, supporting its role as a potential therapeutic agent for Alzheimer’s disease .

- SARS-CoV-2 Inhibition : Research indicated that trans-miyabenol C effectively inhibited SARS-CoV-2 entry by targeting cathepsin L, providing insights into its antiviral capabilities .

作用机制

Target of Action

Trans-Miyabenol C primarily targets Protein Kinase C (PKC) and Cathepsin L . PKC is a family of protein kinase enzymes involved in controlling the function of other proteins through phosphorylation. Cathepsin L is a protease involved in protein degradation, and it plays a crucial role in the entry of SARS-CoV-2 into host cells .

Mode of Action

Trans-Miyabenol C acts as an inhibitor of PKC . By inhibiting PKC, it can modulate various cellular responses, including cell growth and differentiation. Additionally, it specifically inhibits SARS-CoV-2 entry by targeting host protease Cathepsin L .

Biochemical Pathways

Trans-Miyabenol C affects the PKC signaling pathway and the protease activity of Cathepsin L . By inhibiting PKC, it can influence various downstream effects related to cell growth and differentiation. The inhibition of Cathepsin L disrupts the entry of SARS-CoV-2 into host cells .

Pharmacokinetics

It’s known that the compound is a natural resveratrol trimer Resveratrol and its derivatives generally have low bioavailability due to rapid metabolism and elimination

Result of Action

Trans-Miyabenol C has been found to have antineoplastic properties, indicating its potential in preventing the proliferation of neoplasms . It also acts as an apoptosis inducer, promoting programmed cell death . Furthermore, it has been shown to inhibit the entry of SARS-CoV-2 into host cells .

生化分析

Biochemical Properties

Miyabenol C interacts with various biomolecules, particularly enzymes. It has been reported to inhibit β-secretase activity , an enzyme involved in the generation of amyloid-β peptide (Aβ) from amyloid-β precursor protein (APP) . This interaction is significant as Aβ accumulation in the brain is a primary cause of Alzheimer’s disease .

Cellular Effects

Miyabenol C has been found to markedly reduce Aβ and sAPPβ levels in both cell cultures and the brain of Alzheimer’s disease model mice . This suggests that Miyabenol C can influence cell function by modulating cell signaling pathways related to Aβ production .

Molecular Mechanism

The molecular mechanism of Miyabenol C involves its interaction with β-secretase. Although Miyabenol C does not alter the protein levels of β-secretase (BACE1), it can inhibit both in vitro and in vivo β-secretase activity . This leads to a reduction in Aβ and sAPPβ levels .

准备方法

Synthetic Routes and Reaction Conditions: Trans-miyabenol C can be synthesized through the cyclotrimerization of resveratrol. This process involves the formation of a benzofuran-derived stilbenoid structure . The reaction conditions typically require a catalyst and specific temperature controls to ensure the correct formation of the trimer.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the extraction of trans-miyabenol C from natural sources such as grape leaves and stems is a common approach. Advanced techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and purify the compound .

化学反应分析

Types of Reactions: Trans-miyabenol C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to act as an antioxidant, opposing oxidation reactions .

Common Reagents and Conditions: Common reagents used in reactions involving trans-miyabenol C include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed: The major products formed from reactions involving trans-miyabenol C include various derivatives that retain the core stilbenoid structure. These derivatives often exhibit enhanced or modified biological activities .

相似化合物的比较

Trans-miyabenol C is compared with other resveratrol trimers and related stilbenoids:

Cis-Miyabenol C: Both cis and trans isomers of miyabenol C are resveratrol trimers.

Ampelopsin H: This compound is another resveratrol derivative with potential anti-inflammatory and anticancer properties.

Trans-miyabenol C stands out due to its specific inhibition of protein kinase C and β-secretase, making it a unique candidate for research in neurodegenerative diseases and cancer .

生物活性

Trans-miyabenol C is a naturally occurring stilbenoid, specifically a trimer of resveratrol, found in various plants such as Vitis vinifera (grape) and Foeniculum vulgare (fennel). This compound has garnered attention due to its diverse biological activities, particularly in the context of neurodegenerative diseases and cancer. This article explores the biological activity of trans-miyabenol C, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Targets and Pathways

Trans-miyabenol C primarily interacts with:

- Protein Kinase C (PKC) : Acts as an inhibitor, affecting cell signaling pathways.

- Cathepsin L : Implicated in various cellular processes including apoptosis and protein degradation.

The compound's inhibitory action on PKC suggests a potential role in modulating cellular responses to growth factors and hormones, while its interaction with Cathepsin L indicates a possible influence on proteolytic processes within cells.

Antineoplastic Properties

Trans-miyabenol C has shown significant antineoplastic effects. It inhibits β-secretase activity, which is crucial in the production of amyloid-beta (Aβ) peptides linked to Alzheimer’s disease. Research indicates that treatment with trans-miyabenol C leads to:

- Reduction of Aβ levels : In both cell cultures and animal models, it effectively lowers soluble toxic Aβ42 and Aβ40 levels without affecting insoluble forms .

- Cell Viability : Studies demonstrate that at lower concentrations (5–20 μM), trans-miyabenol C does not exhibit cytotoxicity, while higher doses can lead to dose-dependent cytotoxic effects .

Case Studies

-

Alzheimer's Disease Model : In a study involving 12-month-old transgenic APP/PS1 mice, intracerebroventricular injections of trans-miyabenol C (0.6 μg/g) resulted in significant reductions in soluble β-fragment levels of amyloid precursor protein and Aβ levels in the cortex and hippocampus .

Treatment Aβ42 Reduction Aβ40 Reduction Control Baseline Baseline Miyabenol C (0.6 μg/g) Significant Significant - Cytotoxicity Assessment : N2a695 neuroblastoma cells treated with varying concentrations of trans-miyabenol C showed decreased levels of Aβ40 and Aβ42 in a dose-dependent manner without cytotoxic effects at lower concentrations .

Inhibition of β-Secretase Activity

Trans-miyabenol C has been identified as a prominent β-secretase inhibitor, making it a candidate for drug development targeting Alzheimer's disease. The compound does not alter levels of β-secretase protein but effectively inhibits its activity both in vitro and in vivo. This selective inhibition is crucial for therapeutic applications aimed at reducing amyloid plaque formation .

Antioxidant Properties

In addition to its neuroprotective effects, trans-miyabenol C exhibits antioxidant properties that may contribute to its protective role against oxidative stress-related damage in cells. This characteristic is beneficial not only in neurodegenerative conditions but also in broader contexts such as food preservation and cosmetic formulations.

属性

IUPAC Name |

5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1+/t38-,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFYYCKIHVEWHX-YOBICRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109605-83-6 | |

| Record name | Miyabenol C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109605-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miyabenol C, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIYABENOL C, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H44UGJ85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Miyabenol C has been identified as a prominent β-secretase (BACE1) inhibitor. [] It does not affect the protein levels of BACE1 itself, but directly inhibits its enzymatic activity both in vitro and in vivo. [] This inhibition leads to a reduction in the production of amyloid-β peptide (Aβ) and sAPPβ, key components in the pathogenesis of Alzheimer's disease. []

A: Miyabenol C also exhibits antagonistic activity against the 5-HT₆ receptor (5-HT₆R). [] While the exact mechanism of action is not fully elucidated, it has been shown to inhibit 5-HT₆R-mediated activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). [] Notably, it does not show significant effects on other neurotransmitter receptors like 5-HT₄, 5-HT₇, or muscarinic acetylcholine M1 (M(1)) receptors, suggesting selectivity for 5-HT₆R. []

ANone: The available research primarily focuses on the biological activity of Miyabenol C, with limited information regarding its material compatibility and stability under various conditions. Further investigations are needed to assess its suitability for different applications and formulations.

A: The research provided does not describe any catalytic properties of Miyabenol C. Its activity is primarily centered around inhibiting specific enzymes like BACE1 and 5-HT₆R. [, ]

ANone: The research provided does not offer detailed insights into the stability of Miyabenol C under different conditions or specific formulation strategies employed. Further research is required to understand its stability profile and develop optimal formulations for enhanced solubility, bioavailability, and therapeutic efficacy.

ANone: The research primarily focuses on the discovery and biological evaluation of Miyabenol C. Information regarding SHE regulations, compliance, risk minimization, and responsible practices is not covered in these studies. As with any novel compound being considered for pharmaceutical development, comprehensive safety and toxicological assessments are essential to ensure its safe and responsible use.

ANone: The provided research focuses mainly on the in vitro activity of Miyabenol C. Further investigations are needed to elucidate its PK/PD profile, including ADME properties, in vivo efficacy, and potential therapeutic window.

A: The first report of Miyabenol C emerged in 1989, identified as a novel resveratrol trimer isolated from the Japanese sedge Carex fedia Nees var. miyabei (Franchet) T. Koyama. [] Since then, it has been found in various plant species, including Vitis species, Foeniculum vulgare, and Caragana sinica. Research initially focused on its antimicrobial properties, but its discovery in Vitis species, known for their rich stilbenoid content, sparked interest in its potential health benefits.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。